2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
CAS No.: 180854-85-7
Cat. No.: VC21337878
Molecular Formula: C15H10Cl2N2O4
Molecular Weight: 353.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 180854-85-7 |
---|---|
Molecular Formula | C15H10Cl2N2O4 |
Molecular Weight | 353.2 g/mol |
IUPAC Name | 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
Standard InChI | InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) |
Standard InChI Key | YBAJRIMWOFPRTG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl |
Chemical Identity and Structure
Basic Identification
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is identified in chemical databases with specific registry numbers and molecular identifiers that allow for precise tracking and reference in scientific literature.
Parameter | Value |
---|---|
PubChem CID | 12782825 |
CAS Registry Number | 180854-85-7 |
Molecular Formula | C15H10Cl2N2O4 |
Molecular Weight | 353.2 g/mol |
DSSTox Substance ID | DTXSID90509759 |
UNII | BRW3BG4SL9 |
The compound was first registered in PubChem on February 8, 2007, with the most recent modification date being April 5, 2025 .
Structural Characteristics
The molecular structure of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide features several key functional groups arranged in a specific configuration:
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A 2-chlorobenzoyl group
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A 4-nitrophenyl moiety
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A chloroacetamide unit
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Multiple aromatic rings
The compound can be precisely represented using various chemical notations:
Notation Type | Representation |
---|---|
IUPAC Name | 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N+[O-])NC(=O)CCl)Cl |
InChI | InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) |
InChIKey | YBAJRIMWOFPRTG-UHFFFAOYSA-N |
The compound's structure includes chlorine atoms at two different positions and a nitro group, which contribute to its distinctive chemical properties and reactivity .
Physicochemical Properties
Physical Characteristics
The physical properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide significantly influence its behavior in various chemical and biological systems. While specific experimental data on this compound is limited in the provided sources, comparative analysis with structurally related compounds can provide insight into its likely physical characteristics.
Chemical Reactivity
The chemical reactivity of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is influenced by several functional groups:
These reactive centers make the compound relevant for pharmaceutical synthesis and potential biological interactions.
Nomenclature and Alternative Identifications
Synonyms and Alternative Names
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is known by several synonyms in chemical databases and literature:
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2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone
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Acetamide, 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-
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2-CHLORO-N-[2-(2-CHLOROBENZOYL)-4-NITROPHENYL]ACETAMIDE (alternate capitalization)
These alternative names are often used interchangeably in scientific literature, though the IUPAC name provides the most systematic and unambiguous identification.
Registration in Chemical Databases
The compound is registered in multiple chemical databases, ensuring its traceability in scientific research:
Database | Identifier |
---|---|
PubChem | CID 12782825 |
Wikidata | Q72516849 |
ChemIDplus | Listed with CAS 180854-85-7 |
EPA DSSTox | DTXSID90509759 |
The registration of the compound in these databases facilitates its integration into broader chemical research contexts and computational chemistry applications .
Pharmaceutical Relevance
Synthetic Pathway Relationships
The structural similarities between 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide and other compounds used in benzodiazepine synthesis suggest its potential role as an intermediate or side-product in pharmaceutical manufacturing processes.
For comparative perspective, the related compound 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is used in the synthesis of Cloxazolam, another benzodiazepine derivative . This parallel suggests potential applications for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in similar synthetic pathways.
Comparative Analysis with Related Compounds
Structural Homologs
Comparing 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide with structurally related compounds provides valuable insights into structure-property relationships:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide | C15H10Cl2N2O4 | 353.2 g/mol | Contains nitro group and chloroacetamide |
2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | C15H12Cl2N2O2 | 323.2 g/mol | Contains amino group instead of nitro, different substitution pattern |
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | C15H10BrCl2NO2 | 387.06 g/mol | Contains bromo instead of chloro in acetamide, lacks nitro group |
These structural variations result in different physicochemical properties and potentially different biological activities .
Functional Group Influence
The functional groups present in 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide significantly influence its properties:
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The nitro group (-NO2) - Strongly electron-withdrawing, affects solubility and reactivity
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The chloroacetamide group - Provides potential for nucleophilic substitution reactions
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The 2-chlorobenzoyl moiety - Contributes to the compound's lipophilicity and steric properties
These functional group variations account for the differences in properties between 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide and its structural homologs.
Research Applications and Future Directions
Analytical Chemistry Applications
In analytical chemistry, 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide serves as a reference standard for:
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Impurity profiling in pharmaceutical quality control
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Development and validation of analytical methods for benzodiazepine analysis
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Structure-activity relationship studies in medicinal chemistry research
The compound's well-defined structure makes it valuable for chromatographic method development and spectroscopic analysis.
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